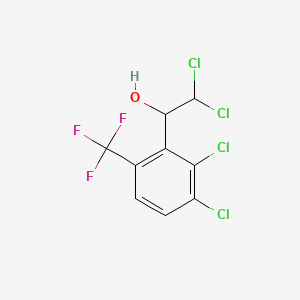
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene can be achieved through various methods, including:
Halogenation: Starting from a suitable aromatic precursor, bromination and fluorination reactions can be carried out under controlled conditions to introduce the desired halogen atoms.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Solvents: Organic solvents like toluene or aqueous solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene involves its reactivity with various reagents. The presence of bromine and fluorine atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the difluoro(4-fluorophenyl)methyl group.
1,3-Difluorobenzene: Contains fluorine atoms but lacks bromine atoms.
1,3-Dibromo-5-fluoro-2-methoxybenzene: Contains a methoxy group in addition to bromine and fluorine atoms.
Uniqueness
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene is unique due to the presence of both bromine and difluoro(4-fluorophenyl)methyl groups, which confer distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H7Br2F3 |
|---|---|
Poids moléculaire |
380.00 g/mol |
Nom IUPAC |
1,3-dibromo-5-[difluoro-(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Br2F3/c14-10-5-9(6-11(15)7-10)13(17,18)8-1-3-12(16)4-2-8/h1-7H |
Clé InChI |
FHHUOQULGGHYMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Br)Br)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14774575.png)








![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
